Phensuximide

Beschreibung

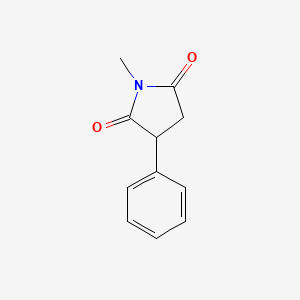

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-3-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWFNJKHKGIJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023460 | |

| Record name | Phensuximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.21e+00 g/L | |

| Record name | Phensuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86-34-0 | |

| Record name | Phensuximide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phensuximide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phensuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phensuccimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phensuximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phensuximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENSUXIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WVL9C355G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

72 °C | |

| Record name | Phensuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phensuximide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for Phensuximide (N-methyl-α-phenylsuccinimide), an anticonvulsant drug. The document details both traditional and modern synthetic routes, providing in-depth experimental protocols and quantitative data to support research and development in medicinal chemistry and drug manufacturing.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| Melting Point | 71-73 °C | [1] |

| Solubility | Readily soluble in methanol and ethanol. Slightly soluble in water (approx. 4.2 mg/mL at 25°C). | |

| Appearance | Fine crystals from hot 95% ethanol. | |

| LogP | 0.7 | [1] |

| pKa | -1.86 (Predicted) |

Synthesis Pathways

Two primary synthetic routes for this compound are discussed in this guide: a classical approach involving the reaction of phenylsuccinic anhydride with methylamine and a modern palladium-catalyzed approach.

Classical Synthesis via Phenylsuccinic Anhydride and Methylamine

This traditional and widely cited method involves two main stages: the preparation of phenylsuccinic anhydride from phenylsuccinic acid, followed by its reaction with methylamine to yield this compound.

Phenylsuccinic anhydride is a key intermediate in this synthesis.

Experimental Protocol:

A solution of phenylsuccinic acid (20.0 g, 0.10 mol) and acetyl chloride in 200 mL of toluene is stirred at reflux for 5.5 hours. During the reaction, water is removed azeotropically. After cooling to room temperature, the toluene is evaporated in vacuo. The resulting residue is crystallized from ether to yield phenylsuccinic anhydride as a white solid.

This stage involves the reaction of phenylsuccinic anhydride with methylamine to form an intermediate, β-N-methylphenylsuccinamic acid, which is then cyclized.

Experimental Protocol:

-

10 grams of phenylsuccinic anhydride is dissolved in 250 ml of absolute ether.

-

The solution is treated with dry methylamine gas until the formation of a precipitate ceases.

-

After standing for 30 minutes, the ether is decanted, and the residue is washed with 40 ml of water by decantation.

-

The mixture is filtered, and the precipitate is washed with 10 ml of water.

-

Acidification of the filtrate yields a white precipitate of β-N-methylphenylsuccinamic acid. The combined precipitates are recrystallized from aqueous alcohol.

-

9 grams of the resulting β-N-methylphenylsuccinamic acid and 200 ml of acetyl chloride are heated together on a steam bath for 30 minutes to induce cyclization to this compound.

Below is a diagram illustrating the classical synthesis pathway.

Caption: Classical synthesis pathway of this compound.

Modern Palladium-Catalyzed Synthesis

A more recent and efficient method for the synthesis of this compound involves a palladium-catalyzed conjugate addition of phenylboronic acid to N-methylmaleimide. This approach offers a high yield under relatively mild conditions.

Experimental Protocol:

To a Schlenk tube, add phenylboronic acid (244 mg, 2.0 mmol), N-methylmaleimide (111 mg, 1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 11.2 mg, 0.050 mmol), 4,4'-bipyridine (bpy, 31.2 mg, 0.20 mmol), acetic acid (HOAc, 1.0 mL), tetrahydrofuran (THF, 2.0 mL), and water (H₂O, 0.6 mL). The mixture is stirred at 80°C in the air for 24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

-

Water (10 mL) is added to the reaction mixture.

-

The mixture is neutralized with sodium bicarbonate (NaHCO₃).

-

The aqueous layer is extracted with dichloromethane (CH₂Cl₂, 3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.

-

The residue is purified by flash chromatography (Ethyl Acetate: petroleum ether = 1:3) to give this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 92% | [2] |

Spectroscopic Data:

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.46-7.15 (m, 5H), 4.03 (dd, J = 9.2, 4.4 Hz, 1H), 3.21 (dd, J = 18.8, 9.6 Hz, 1H), 3.07 (s, 3H), 2.83 (dd, J = 18.8, 4.0 Hz, 1H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 177.76, 176.18, 137.01, 129.08, 127.85, 127.30, 45.84, 37.01, 25.10 | [2] |

| IR (KBr) | 1694 cm⁻¹ | [2] |

| MS (ESI) | m/z: 212 (M + Na⁺) | [2] |

The following diagram illustrates the workflow of the modern synthesis method.

References

Phensuximide: A Technical Guide to Its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Phensuximide (CAS No. 86-34-0), a succinimide-class anticonvulsant.[1][2][3][4] The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, along with detailed experimental protocols for their determination.

Chemical Identity and Structure

This compound, with the IUPAC name 1-methyl-3-phenylpyrrolidine-2,5-dione, is a succinimide derivative recognized for its efficacy in controlling absence (petit mal) seizures.[1][2][5] Its mechanism of action is linked to the depression of nerve transmission in the motor cortex, which suppresses the characteristic spike-and-wave EEG patterns associated with these seizures.[1][6]

Physicochemical Properties

The physicochemical properties of a compound are critical for its formulation, delivery, and pharmacokinetic profile. This compound is a white to off-white crystalline solid.[2][7] A summary of its key quantitative properties is provided below.

Table 1: Summary of this compound Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 189.21 g/mol | [1][3][4][6] |

| Melting Point | 71-73 °C | [3][8] |

| Boiling Point | 324.47 °C (Estimated) | [8] |

| Water Solubility | 4.2 g/L (or 4.2 mg/mL) at 25 °C | [3][8][9] |

| 7.02 g/L | [1][5] | |

| Organic Solubility | Readily soluble in methanol and ethanol.[3] Soluble in chloroform and ethyl acetate.[8][10] | [3][8][10] |

| LogP (Octanol/Water) | 0.7 | [1][5] |

| pKa (Predicted) | -1.86 ± 0.40 | [8][9] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail standard methodologies for key parameters.

The melting point is a crucial indicator of purity.[11] Pure crystalline compounds exhibit a sharp melting range.[11][12]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Press the open end of a thin-walled capillary tube into the powdered sample, collecting a small amount of material. Tap the sealed end of the tube gently on a hard surface to pack the powder down to a height of approximately 3 mm.[13]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or Fisher-Johns device).[11][13]

-

Initial Determination: Heat the apparatus rapidly to get an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Heat the apparatus again, but slow the rate of heating to approximately 1-2 °C per minute as the temperature approaches the approximate melting point.[11]

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[11]

This protocol determines the equilibrium solubility of this compound in water.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of distilled or deionized water in a sealed container (e.g., a glass vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.

-

Phase Separation: Allow the mixture to stand undisturbed until the undissolved solid has settled. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

-

Quantification: Determine the concentration of this compound in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve of known concentrations.

-

Calculation: Express the solubility in units such as mg/mL or g/L.

The LogP value is a measure of a compound's lipophilicity, which influences its absorption and distribution. The shake-flask method is the standard for direct LogP determination.[14][15]

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in either the pre-saturated n-octanol or water.

-

Partitioning: Combine known volumes of the this compound-containing phase and the corresponding empty pre-saturated phase in a sealed container. The volume ratio is typically 1:1.

-

Equilibration: Shake the container for a set period to allow the this compound to partition between the two phases until equilibrium is achieved.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Measure the concentration of this compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[16]

Pharmacodynamics & Proposed Mechanism of Action

This compound is an anticonvulsant that reduces the frequency of absence seizures.[1] The primary mechanism proposed for succinimide antiepileptics involves the modulation of ion channels within the thalamus. Specifically, they are thought to inhibit low-voltage-activated T-type calcium channels in thalamic neurons. These channels are critical for generating the rhythmic spike-wave discharges on an EEG that are the hallmark of an absence seizure. By blocking these channels, this compound reduces the abnormal, synchronized firing of neurons between the thalamus and the cortex, thereby preventing seizure activity.

References

- 1. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 86-34-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [drugfuture.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound CAS#: 86-34-0 [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. labsolu.ca [labsolu.ca]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. Determination of Melting Point [wiredchemist.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. acdlabs.com [acdlabs.com]

Detailed mechanism of action of Phensuximide on neuronal channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phensuximide, a member of the succinimide class of anticonvulsant drugs, has been utilized in the management of absence seizures. While newer antiepileptic drugs have been developed, understanding the molecular mechanisms of established compounds like this compound remains crucial for the development of novel therapeutics with improved efficacy and safety profiles. This technical guide provides an in-depth exploration of the detailed mechanism of action of this compound on neuronal channels, drawing upon the extensive research conducted on the succinimide class, primarily its close analog, Ethosuximide, due to a relative scarcity of this compound-specific molecular studies.

The primary therapeutic effect of succinimides is attributed to their ability to modulate the electrical activity of neurons, particularly within the thalamocortical circuitry, which is implicated in the generation of absence seizures.[1] This guide will delve into the core molecular interactions, present available quantitative data, outline relevant experimental protocols, and provide visual representations of the key pathways and processes.

Core Mechanism of Action: Blockade of T-Type Calcium Channels

The prevailing and most well-documented mechanism of action for succinimide anticonvulsants, including this compound, is the inhibition of low-voltage-activated (LVA) or T-type calcium channels.[2][3] These channels play a critical role in the rhythmic burst firing of thalamocortical neurons, a hallmark of the 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[2]

By blocking these T-type calcium channels, this compound reduces the influx of Ca2+ into the neuron, thereby dampening the hyperexcitability of thalamic neurons and disrupting the abnormal rhythmic firing patterns that lead to absence seizures.[2] This action effectively increases the seizure threshold.

Signaling Pathway of this compound's Primary Action

Caption: this compound's primary mechanism of action.

Secondary and Less Characterized Mechanisms

While the blockade of T-type calcium channels is considered the principal mechanism, some studies on Ethosuximide suggest that other neuronal channels may also be affected, contributing to its overall anticonvulsant properties. It is plausible that this compound shares these secondary mechanisms.

-

Sodium Channels: Some research indicates that Ethosuximide may exert a voltage-independent blockade of sodium channels when applied externally.[4] However, when applied internally, it appears to affect Na+ activation gating without acting as a channel blocker.[4] This suggests a complex interaction that may contribute to the stabilization of neuronal membranes.

-

Potassium Channels: Ethosuximide has been shown to have a mixed action on potassium channels, affecting both the gating mechanism and the ion flux through open channels.[4] Specifically, it has been demonstrated to inhibit G protein-activated inwardly rectifying K+ (GIRK) channels at clinically relevant concentrations.[5] This inhibition is concentration-dependent, voltage-independent, and time-independent during each voltage pulse.[5] Furthermore, Ethosuximide can inhibit the outward currents of Kir2.1 channels.[6] This effect on potassium channels could lead to a modest depolarization of neurons, which may paradoxically contribute to its anti-absence effect by reducing the availability of T-type calcium channels.[6]

Quantitative Data on Succinimide-Channel Interactions

| Compound | Channel Type | Preparation | Method | Parameter | Value | Reference |

| Ethosuximide | T-type Ca2+ | Acutely isolated rat and guinea pig ventrobasal thalamic neurons | Voltage-clamp | LTCC Reduction | ~32% at 750 µM | [7] |

| Ethosuximide | G protein-activated inwardly rectifying K+ (GIRK) | Xenopus oocytes expressing GIRK channels | Two-electrode voltage-clamp | Inhibition | Concentration-dependent | [5] |

| Ethosuximide | Kir2.1 K+ Channel | Xenopus oocytes expressing Kir2.1 | Voltage-clamp | Outward Current Inhibition | Significant | [6] |

| Ethosuximide | Na+ Channel | Squid giant axon | Voltage-clamp | Blockade | Voltage-independent (external application) | [4] |

Experimental Protocols: Investigating this compound's Effects

The following outlines a generalized experimental protocol for characterizing the effects of this compound on neuronal ion channels using the whole-cell patch-clamp technique.

Objective

To measure the effect of this compound on the current-voltage relationship and gating kinetics of a specific neuronal ion channel (e.g., T-type Ca2+ channels) in cultured neurons or acute brain slices.

Materials

-

Cell Preparation: Primary neuronal culture (e.g., thalamic neurons) or acutely prepared brain slices.

-

Solutions:

-

Artificial cerebrospinal fluid (aCSF) for brain slices or extracellular solution for cultured cells.

-

Internal pipette solution containing appropriate ions and buffering agents.

-

This compound stock solution.

-

-

Equipment:

-

Patch-clamp amplifier and data acquisition system.

-

Microscope with manipulators.

-

Pipette puller and microforge.

-

Perfusion system.

-

Methodology

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ. Fire-polish the tip to ensure a smooth surface for sealing.

-

Cell Preparation and Identification: Prepare the neuronal culture or brain slice and place it in the recording chamber under the microscope. Identify a healthy neuron for recording.

-

Seal Formation: Fill the micropipette with the internal solution and approach the selected neuron with positive pressure applied to the pipette. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: After achieving a stable GΩ seal, apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell recording configuration.

-

Baseline Recording: Perfuse the cell with the control extracellular solution. Apply a series of voltage-clamp protocols to elicit the ionic currents of interest and record baseline activity. For T-type calcium channels, this typically involves holding the membrane at a hyperpolarized potential (e.g., -90 mV) and then applying depolarizing steps.

-

Drug Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Recording During Drug Application: Repeat the same voltage-clamp protocols as in the baseline condition to record the channel activity in the presence of this compound.

-

Washout: Perfuse the chamber with the control extracellular solution to wash out the drug and record the recovery of channel activity.

-

Data Analysis: Analyze the recorded currents to determine changes in current amplitude, voltage-dependence of activation and inactivation, and kinetics in the presence of this compound compared to baseline.

Experimental Workflow for Patch-Clamp Analysis

Caption: A typical experimental workflow for patch-clamp analysis.

Logical Relationship of this compound's Mechanisms

The available evidence points to a primary mechanism of action with potential secondary contributions. This relationship can be visualized as follows:

Caption: Logical hierarchy of this compound's proposed mechanisms.

Conclusion

The mechanism of action of this compound, as inferred from studies on the succinimide class of anticonvulsants, is centered on the blockade of T-type calcium channels in thalamocortical neurons. This action effectively mitigates the neuronal hyperexcitability that underlies absence seizures. While secondary effects on sodium and potassium channels may also contribute to its therapeutic profile, these are less well-characterized. Further research focusing specifically on this compound is warranted to fully elucidate its molecular interactions and to provide a more complete quantitative understanding of its effects on a range of neuronal ion channels. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations, which will be invaluable for the rational design of next-generation antiepileptic therapies.

References

- 1. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 2. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Excitable channel currents and gating times in the presence of anticonvulsants ethosuximide and valproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of the antiepileptic drug ethosuximide on G protein-activated inwardly rectifying K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flow- and voltage-dependent blocking effect of ethosuximide on the inward rectifier K⁺ (Kir2.1) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Block of Thalamic T-Type Ca2+ Channels by Ethosuximide Is Not the Whole Story - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis and Characterization of Phensuximide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used for the analysis and characterization of Phensuximide, an anticonvulsant drug of the succinimide class. The document details experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting key data in a structured format. Furthermore, it visualizes the known signaling pathways of this compound and a general experimental workflow for its spectroscopic analysis.

Introduction

This compound (N-methyl-2-phenylsuccinimide) is a pharmaceutical agent primarily used in the treatment of absence seizures. Its efficacy is attributed to its ability to modulate neuronal excitability. A thorough understanding of its chemical structure and properties is paramount for drug development, quality control, and pharmacokinetic studies. Spectroscopic methods are indispensable tools for elucidating the molecular structure, identifying impurities, and quantifying the drug in various matrices. This guide serves as a comprehensive resource for professionals engaged in the analysis of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |

| Chemical Shift (δ) ppm | Signal |

| ~7.3 | m |

| ~4.2 | dd |

| ~3.1 | dd |

| ~2.7 | dd |

| ~2.9 | s |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Key Fragments (m/z) | Interpretation |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | 189 | Molecular Ion [M]⁺ |

| 104 | [C₈H₈]⁺ | ||

| 78 | [C₆H₆]⁺ | ||

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Electrospray Ionization (ESI+) | 190 | [M+H]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule based on the absorption of infrared radiation.

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Variable | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1700 | Strong | Carbonyl (C=O) Stretch |

| ~1600-1450 | Medium | Aromatic C=C Bending |

| ~860-680 | Strong | Aromatic C-H Bending |

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 300 MHz (or higher) NMR Spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify this compound and analyze its fragmentation pattern.

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.

-

Perform serial dilutions to obtain working solutions in the range of 1-100 µg/mL.

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (split or splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify this compound in biological matrices. While the provided search results detail a method for the related compound ethosuximide, a similar protocol can be adapted for this compound.

Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.

Sample Preparation (from plasma):

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant for LC-MS/MS analysis.

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (m/z 190) to a specific product ion.

-

Internal Standard: Precursor ion to a specific product ion.

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups in this compound.

Instrumentation: FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample.

Signaling Pathways and Experimental Workflow

Mechanism of Action: Signaling Pathways

This compound exerts its anticonvulsant effects through multiple mechanisms, primarily by inhibiting T-type calcium channels and, as more recent research suggests, by inhibiting RIPK1 kinase activity.

General Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a this compound sample.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic analysis and characterization of this compound. The detailed data tables and experimental protocols for NMR, MS, and IR spectroscopy serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. The visualization of this compound's signaling pathways offers insights into its mechanism of action, while the experimental workflow provides a practical guide for its analysis. The application of these spectroscopic techniques is crucial for ensuring the quality, safety, and efficacy of this compound as a therapeutic agent.

Historical development and discovery of Phensuximide as an anticonvulsant

A deep dive into the discovery, development, and mechanistic understanding of Phensuximide, a notable early succinimide anticonvulsant that paved the way for future epilepsy treatments.

Introduction

This compound (N-methyl-α-phenylsuccinimide), marketed under the brand name Milontin, emerged in the mid-20th century as a significant advancement in the therapeutic arsenal against epilepsy, particularly for the treatment of petit mal (absence) seizures. Its development marked a pivotal moment in the shift towards targeted pharmacological interventions for specific seizure types. This technical guide provides a comprehensive overview of the historical development, discovery, and scientific investigation of this compound, tailored for researchers, scientists, and drug development professionals.

The Genesis of this compound: Synthesis and Early Discovery

The journey of this compound began with the chemical synthesis of N-methyl-α-phenylsuccinimide. The foundational method for its preparation was established by Miller and Long in 1951.

Experimental Protocols: Synthesis of this compound

Protocol for the Synthesis of N-Methyl-α-phenylsuccinimide (this compound)

-

Reactants: α-Phenylsuccinic acid and an excess of aqueous methylamine (40%).

-

Procedure:

-

A mixture of α-phenylsuccinic acid and an excess of 40% aqueous methylamine is heated.

-

Water is allowed to distill from the reaction mixture.

-

The temperature of the mixture is gradually raised to 200°C.

-

The reaction mixture is then distilled under reduced pressure to yield the crude product.

-

The crude N-methyl-α-phenylsuccinimide is purified by recrystallization from a suitable solvent, such as aqueous ethanol.

-

This straightforward synthesis provided the necessary quantities of the compound for subsequent pharmacological screening.

Preclinical Evaluation: Identifying Anticonvulsant Activity

The identification of this compound as a potential anticonvulsant was the result of systematic screening programs that utilized animal models of epilepsy. The primary model used during this era to identify agents effective against petit mal seizures was the pentylenetetrazol (PTZ)-induced seizure test.

Experimental Protocols: Anticonvulsant Screening

Pentylenetetrazol (PTZ)-Induced Seizure Test (ca. 1950s)

-

Animal Model: Albino mice were commonly used.

-

Procedure:

-

A test compound, such as this compound, was administered to a group of mice, typically via intraperitoneal injection.

-

After a predetermined time interval to allow for drug absorption and distribution, a convulsant dose of pentylenetetrazol (Metrazol) was administered subcutaneously. A typical dose was 85 mg/kg.

-

The animals were then observed for a set period (e.g., 30 minutes) for the presence or absence of seizures.

-

The primary endpoint was the prevention of clonic seizures (a series of muscle jerks). The ability of the test compound to prevent the tonic-extensor phase of the seizure (a rigid extension of the limbs) was also noted, although this was more indicative of efficacy against grand mal seizures.

-

The dose of the test compound that protected 50% of the animals from seizures (the ED50) was determined.

-

This compound demonstrated notable efficacy in this model, suggesting its potential utility in treating absence seizures in humans.

Clinical Validation: The First Human Trials

Following promising preclinical results, this compound was advanced to clinical trials in the early 1950s. The pioneering work of Dr. Frederick T. Zimmerman and Dr. J. Gordon Millichap was instrumental in establishing its clinical efficacy and safety profile.

Experimental Protocols: Early Clinical Trials of this compound

Zimmerman's 1953 Clinical Trial of Milontin (this compound) in Petit Mal Epilepsy

-

Patient Population: The study included patients with petit mal epilepsy, characterized by brief lapses of consciousness, often accompanied by 3-per-second spike-and-wave patterns on electroencephalogram (EEG).

-

Study Design: This was an open-label trial where patients were administered this compound.

-

Dosing Regimen: The dosage of this compound was individualized for each patient, starting with a low dose and gradually increasing until therapeutic benefit was observed or side effects emerged. The typical daily dosage ranged from 1.0 to 3.0 grams, administered in divided doses.

-

Efficacy Assessment: The primary measure of efficacy was the reduction in the frequency of petit mal seizures, as reported by the patients or their families. EEG recordings were also used to monitor for changes in the characteristic spike-and-wave discharges.

-

Safety Monitoring: Patients were monitored for adverse effects, which included nausea, drowsiness, and dizziness.

Millichap's 1952 Clinical Investigation of Milontin

-

Patient Population: The study focused on children with petit mal epilepsy.

-

Study Design: This was also an open-label investigation.

-

Efficacy Evaluation: Efficacy was determined by recording the daily number of seizures before and during treatment with this compound.

-

Key Findings: Millichap's study provided early quantitative data on the effectiveness of this compound in reducing seizure frequency in a pediatric population.

Unraveling the Mechanism of Action

The precise mechanism by which this compound exerts its anticonvulsant effects was a subject of later investigation. Early hypotheses centered on its ability to modulate neuronal excitability. Subsequent research in the 1970s by Ferrendelli and colleagues shed light on its impact on second messenger systems.

Experimental Protocols: Investigating the Mechanism of Action

Inhibition of Cyclic Nucleotide Accumulation in Brain Tissue (Ferrendelli et al., 1979)

-

Methodology:

-

Slices of mouse cerebral cortex were incubated in a physiological buffer.

-

The brain slices were depolarized using an agent such as veratridine, which opens voltage-gated sodium channels and leads to an increase in intracellular calcium.

-

The levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the tissue were measured following depolarization.

-

The experiment was repeated in the presence of various anticonvulsant drugs, including this compound.

-

-

Findings: this compound was found to inhibit the depolarization-induced accumulation of both cAMP and cGMP in the brain tissue. This suggested that this compound might stabilize neuronal membranes and reduce the biochemical consequences of excessive neuronal firing.

While the exact downstream effects of this inhibition are complex, it pointed towards a mechanism distinct from the barbiturates and hydantoins of the time. Later research also suggested that succinimides, as a class, may exert their effects through the blockade of low-voltage-activated (T-type) calcium channels, which are implicated in the generation of the rhythmic discharges characteristic of absence seizures.

Quantitative Data Summary

The following tables summarize the key quantitative data from the historical development and evaluation of this compound.

Table 1: Preclinical Anticonvulsant Activity of this compound

| Animal Model | Seizure Type | Endpoint | This compound ED50 (mg/kg) |

| Mouse | Pentylenetetrazol (PTZ)-induced | Prevention of clonic seizures | Data not consistently reported in early literature |

Table 2: Early Clinical Efficacy of this compound in Petit Mal Epilepsy

| Study | Patient Population | Dosage Range ( g/day ) | Seizure Control |

| Zimmerman (1953) | Mixed (children and adults) | 1.0 - 3.0 | Significant reduction in seizure frequency |

| Millichap (1952) | Children | Variable | Effective in reducing seizure frequency |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Half-life | ~4-8 hours |

| Metabolism | Primarily hepatic |

| Primary Metabolite | N-desmethyl-phensuximide |

Visualizing the Developmental Pathway and Mechanism

To illustrate the logical flow of this compound's development and its proposed mechanism of action, the following diagrams are provided in the DOT language for Graphviz.

Phensuximide's Role as a T-Type Calcium Channel Blocker in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phensuximide, a member of the succinimide class of anticonvulsant drugs, is primarily indicated for the treatment of absence seizures. Its therapeutic efficacy is largely attributed to the blockade of low-voltage-activated T-type calcium channels in neurons. These channels, particularly the CaV3.1, CaV3.2, and CaV3.3 subtypes, are critical regulators of neuronal excitability and play a pivotal role in the generation of the characteristic spike-and-wave discharges observed in absence epilepsy. This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a T-type calcium channel blocker. Due to a scarcity of direct quantitative data for this compound, this document incorporates data from the closely related and well-studied succinimides, ethosuximide and the active metabolite of methsuximide (α-methyl-α-phenylsuccinimide), to provide a robust understanding of the likely pharmacological profile of this compound.

Introduction to T-Type Calcium Channels in Neurons

T-type calcium channels are low-voltage-activated (LVA) channels that are instrumental in shaping neuronal firing patterns.[1] They are activated by small depolarizations from a hyperpolarized resting membrane potential, leading to a transient influx of calcium. This calcium influx can trigger low-threshold calcium spikes, which in turn can lead to bursts of action potentials.[2] This bursting activity is particularly prominent in thalamic neurons, which are a key component of the corticothalamic circuitry implicated in the pathophysiology of absence seizures.[3][4] The three subtypes of T-type calcium channels, CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I), are differentially expressed in the nervous system and contribute to various physiological and pathophysiological processes.

This compound and Succinimide Blockade of T-Type Calcium Channels

The succinimide class of antiepileptic drugs, which includes this compound, ethosuximide, and methsuximide, exerts its anti-absence seizure effects primarily through the inhibition of T-type calcium channels.[3] While direct and extensive quantitative data for this compound is limited in publicly available literature, studies on ethosuximide and the active metabolite of methsuximide, α-methyl-α-phenylsuccinimide (MPS), provide strong evidence for the mechanism of action of this drug class.

Quantitative Data on Succinimide T-Type Channel Blockade

The following table summarizes the available quantitative data for the inhibition of T-type calcium channels by succinimide anticonvulsants. It is important to note that the data for ethosuximide and MPS are used as surrogates to infer the potential activity of this compound.

| Compound | Channel Subtype(s) | Parameter | Value | Cell Type/System | Reference |

| Ethosuximide | T-type (persistent) | IC50 | 0.6 mM | Stably transfected mammalian cells | [1] |

| α-methyl-α-phenylsuccinimide (MPS) | α1G, α1I (inactivated) | Kᵢ | 0.3 - 0.5 mM | Stably transfected mammalian cells | [1] |

| α-methyl-α-phenylsuccinimide (MPS) | α1H (inactivated) | Kᵢ | 0.6 - 1.2 mM | Stably transfected mammalian cells | [1] |

Experimental Protocols: Whole-Cell Patch Clamp Electrophysiology

The primary technique for characterizing the effects of compounds like this compound on ion channels is whole-cell patch clamp electrophysiology. This method allows for the direct measurement of ionic currents across the cell membrane in response to controlled voltage changes.

Objective

To determine the inhibitory effect of this compound on T-type calcium currents in isolated neurons or cells heterologously expressing specific T-type calcium channel subtypes.

Materials

-

Cell Preparation: Acutely dissociated neurons (e.g., from the thalamus) or a cell line (e.g., HEK293) stably expressing a specific T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3).

-

External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 10 BaCl₂ (as the charge carrier), 10 HEPES. Adjusted to pH 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): 130 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjusted to pH 7.2 with CsOH.

-

This compound Stock Solution: 100 mM in DMSO. Further dilutions are made in the external solution to achieve the desired final concentrations.

-

Patch Clamp Rig: Inverted microscope, micromanipulator, patch clamp amplifier, data acquisition system, and perfusion system.

-

Borosilicate Glass Pipettes: Pulled to a resistance of 2-5 MΩ when filled with the internal solution.

Procedure

-

Cell Plating: Plate the cells on glass coverslips 24-48 hours before the experiment.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Positioning: Lower the patch pipette filled with the internal solution towards a target cell using the micromanipulator.

-

Giga-seal Formation: Apply gentle positive pressure to the pipette. Once in close proximity to the cell, release the pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Voltage Clamp Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type channels for opening.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 200 ms) to elicit T-type calcium currents.

-

-

Data Acquisition: Record the resulting currents using the patch clamp amplifier and data acquisition software.

-

Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Post-Drug Recording: Repeat the voltage clamp protocol to record the T-type currents in the presence of this compound.

-

Washout: Perfuse with the drug-free external solution to observe the reversibility of the drug's effect.

-

Data Analysis: Analyze the peak current amplitude at each voltage step before, during, and after drug application. Calculate the percentage of current inhibition at each this compound concentration to determine the IC50 value.

Caption: Experimental workflow for whole-cell patch clamp electrophysiology to assess this compound's effect on T-type calcium channels.

Signaling Pathways Modulated by this compound

By blocking T-type calcium channels, this compound disrupts the downstream signaling cascades that are initiated by calcium influx through these channels. In the context of absence epilepsy, the primary effect is the reduction of neuronal excitability in thalamocortical circuits.

Thalamocortical Circuitry and Absence Seizures

In thalamic neurons, the activation of T-type calcium channels leads to low-threshold calcium spikes, which generate bursts of action potentials. This burst firing is a key element in the generation of the synchronous, rhythmic 3-Hz spike-and-wave discharges that characterize absence seizures.

Caption: this compound's mechanism of action in preventing absence seizures by blocking T-type calcium channels.

Downstream Neuronal Effects

The reduction in T-type channel-mediated calcium influx by this compound has several downstream consequences that contribute to its anticonvulsant effect:

-

Reduced Neuronal Excitability: By suppressing low-threshold calcium spikes and subsequent burst firing, this compound dampens the overall excitability of thalamic neurons.

-

Desynchronization of Thalamocortical Rhythms: The rhythmic and synchronous firing in the thalamocortical loop is disrupted, preventing the generation and propagation of spike-and-wave discharges.

-

Modulation of Neurotransmitter Release: While the primary effect is postsynaptic, T-type calcium channels are also present on presynaptic terminals and their blockade could potentially modulate neurotransmitter release, although this is a less established mechanism for succinimides.

Conclusion and Future Directions

This compound, as a member of the succinimide family, is a clinically effective anti-absence seizure medication that is understood to act through the blockade of T-type calcium channels. While direct quantitative data for this compound remains limited, the extensive research on related compounds like ethosuximide provides a strong framework for its mechanism of action. Future research should focus on obtaining specific binding affinities and IC50 values for this compound against the different T-type calcium channel subtypes. Furthermore, elucidating the precise downstream signaling consequences of this compound's action beyond the immediate reduction in neuronal excitability will provide a more complete understanding of its therapeutic effects and may open avenues for the development of more targeted and effective treatments for absence epilepsy.

References

- 1. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticonvulsant Drug Mechanisms - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ethosuximide? [synapse.patsnap.com]

An In-depth Technical Guide to the Effects of Phensuximide on Thalamocortical Oscillations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of how Phensuximide, a succinimide anticonvulsant, modulates thalamocortical oscillations. The primary mechanism of action is through the blockade of T-type calcium channels, which are critical for the generation of rhythmic bursting activity in thalamic neurons. This guide synthesizes findings from electrophysiological and computational studies to offer a detailed perspective on the drug's effects, supported by experimental methodologies and visual representations of the underlying pathways.

Core Mechanism of Action

This compound is understood to exert its primary effects on the central nervous system by targeting low-voltage-activated (LVA) or T-type calcium channels, particularly within the thalamus.[1][2][3][4] These channels are instrumental in generating the characteristic burst firing of thalamocortical neurons, which underpins the rhythmic oscillations observed in both physiological states, such as sleep, and pathophysiological conditions like absence seizures.[2][3] The leading hypothesis is that this compound, much like its more extensively studied analog ethosuximide, reduces the low-threshold T-type calcium current in these neurons.[2][3] This action decreases neuronal excitability and disrupts the synchronized, oscillatory firing patterns that are the hallmark of thalamocortical rhythms associated with absence seizures.[2][3][4]

Quantitative Effects on Thalamocortical Rhythms

While specific quantitative data for this compound is limited, extensive research on the closely related compound, ethosuximide, provides valuable insights into the expected effects. The following table summarizes the key quantitative findings from studies on ethosuximide, which are presumed to be comparable for this compound.

| Parameter | Drug Concentration | Observed Effect | Animal Model/Preparation | Reference |

| Simple Thalamocortical Burst Complexes (sTBCs) | Clinically relevant concentrations | Reduction or blockade of spontaneous epileptiform discharges | Rodent thalamocortical slices | [5] |

| Complex Thalamocortical Burst Complexes (cTBCs) | Clinically relevant concentrations | Unaffected or exacerbated | Rodent thalamocortical slices | [5] |

| Low-Threshold T-type Calcium Current (IT) | 250 to 750 μM | Decreased peak amplitude of the current | Acutely dissociated and in-slice thalamocortical neurons | [6] |

| Persistent Sodium Current (INaP) | Not specified | Decrease | Thalamic and layer V cortical pyramidal neurons | [2][3] |

| Calcium-Activated Potassium Current (KCa) | Not specified | Decrease | Thalamic and layer V cortical pyramidal neurons | [2][3] |

Signaling Pathways and Logical Relationships

The interaction of this compound with the thalamocortical circuitry can be visualized as a cascade of events initiated by the blockade of T-type calcium channels.

Experimental Protocols

The investigation of this compound's effects on thalamocortical oscillations relies on established electrophysiological techniques, primarily utilizing in vitro brain slice preparations.

In Vitro Thalamocortical Slice Preparation and Recording

This protocol is adapted from methodologies used to study the effects of anticonvulsants on spontaneous thalamocortical rhythms.[5]

1. Slice Preparation:

- Animal Model: Young adult rodents (e.g., rats or mice) are deeply anesthetized.

- Brain Extraction: The brain is rapidly removed and submerged in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

- Slicing: A vibratome is used to cut coronal or horizontal thalamocortical slices (typically 300-400 µm thick).

- Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

2. Electrophysiological Recording:

- Recording Chamber: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

- Induction of Oscillations: To elicit spontaneous epileptiform discharges that model seizure-like activity, slices can be perfused with a modified aCSF, for example, one containing no added Mg2+.[5]

- Recording Techniques:

- Extracellular Field Potential Recordings: Glass microelectrodes are placed in the thalamus and cortex to record synchronized population activity.

- Whole-Cell Patch-Clamp Recordings: This technique is used on individual thalamic neurons to measure specific ionic currents (e.g., T-type calcium currents) and changes in membrane potential.

3. Drug Application:

- Baseline Recording: A stable baseline of thalamocortical oscillatory activity is recorded.

- This compound Perfusion: this compound is added to the perfusing aCSF at desired concentrations.

- Washout: The drug-containing aCSF is replaced with standard aCSF to observe any reversal of the drug's effects.

4. Data Analysis:

- The frequency, amplitude, and synchrony of thalamocortical oscillations before, during, and after drug application are quantified and compared.

- For patch-clamp recordings, changes in the amplitude and kinetics of specific ion currents are measured.

Experimental Workflow Diagram

The logical flow of an experiment to investigate the effects of this compound can be represented as follows:

Conclusion

The available evidence strongly indicates that this compound modulates thalamocortical oscillations primarily through the inhibition of T-type calcium channels in thalamic neurons. This action disrupts the rhythmic burst firing that is essential for the generation and synchronization of these oscillations, particularly those associated with absence seizures. While more direct quantitative studies on this compound are needed, the extensive data from its analog, ethosuximide, provides a robust framework for understanding its mechanism and effects. The experimental protocols and conceptual diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related compounds in neurological disorders characterized by aberrant thalamocortical rhythms.

References

- 1. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ethosuximide: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethosuximide: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticonvulsant drug effects on spontaneous thalamocortical rhythms in vitro: ethosuximide, trimethadione, and dimethadione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Block of Thalamic T-Type Ca2+ Channels by Ethosuximide Is Not the Whole Story - PMC [pmc.ncbi.nlm.nih.gov]

Phensuximide as a potential inhibitor of RIPK1-mediated cell death

An In-depth Technical Guide for Researchers and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1] The kinase activity of RIPK1 is a key driver in the signaling cascade that leads to necroptosis, a form of regulated necrosis implicated in a variety of inflammatory and degenerative diseases.[2][3] Consequently, RIPK1 has become an attractive therapeutic target for the development of novel inhibitors.[3][4] This guide explores the potential of Phensuximide, an FDA-approved anti-epileptic drug, as a repurposed inhibitor of RIPK1-mediated cell death.

Mechanism of Action: Targeting the Kinase Activity of RIPK1

Recent studies have identified this compound as a potent inhibitor of RIPK1 kinase activity.[4][5] This discovery was made through screening a collection of drugs with structural similarities to Necrostatin-1 (Nec-1), a known inhibitor of RIPK1.[5] this compound was found to effectively block the autophosphorylation of RIPK1 at Serine 166, a key step in its activation.[5][6] Importantly, the inhibitory action of this compound appears to be specific to RIPK1, as it does not affect the activation of RIPK3 or the downstream NF-κB and MAPK signaling pathways.[5][7] This specificity is crucial for a therapeutic agent, as it minimizes off-target effects.

Molecular docking analyses suggest that this compound binds within the kinase domain of RIPK1, forming stable interactions that likely impede its catalytic function.[5] This inhibition of RIPK1 kinase activity is the primary mechanism through which this compound prevents necroptotic cell death.

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting RIPK1-mediated necroptosis from various studies.

Table 1: In Vitro Inhibition of Necroptosis by this compound

| Cell Line | Inducer of Necroptosis | This compound Concentration | Observed Effect |

| HT-29 (human colon cancer) | TSZ (TNF-α + Smac mimetic + z-VAD) | 25-200 µM | Inhibition of necroptosis.[5] |

| HT-29 | TSZ | 800 µM | Complete blockage of necroptotic cell death without cytotoxicity.[7] |

| MC-38 (murine colon adenocarcinoma) | TSZ | Varies | Inhibition of TNF-mediated necroptosis.[7] |

| MEFs (Mouse Embryonic Fibroblasts) | TSZ | Varies | Inhibition of TNF-mediated necroptosis.[7] |

Table 2: IC50 Values of this compound for Necroptosis Inhibition

| Cell Line | IC50 Value |

| HT-29 | Evaluated, specific value not stated in the provided text.[7] |

| MC-38 | Evaluated, specific value not stated in the provided text.[7] |

| MEFs | Evaluated, specific value not stated in the provided text.[7] |

Signaling Pathways Involved in RIPK1-Mediated Necroptosis and its Inhibition by this compound

The following diagrams illustrate the signaling cascade of RIPK1-mediated necroptosis and the point of intervention by this compound.

Caption: RIPK1-Mediated Necroptosis Signaling Pathway.

Caption: Inhibition of RIPK1 by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the inhibitory effects of this compound on RIPK1-mediated cell death.

Cell Viability and Necroptosis Assays

-

MTT Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound or Nec-1 (as a positive control) for 1 hour.

-

Induce necroptosis by adding a cocktail of TNF-α, Smac mimetic, and z-VAD (TSZ).

-

Incubate for the desired time period (e.g., 4-24 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

LDH Leakage Assay:

-

Follow steps 1-4 from the MTT assay protocol.

-

Collect the cell culture supernatant.

-

Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available kit according to the manufacturer's instructions.

-

Lyse the remaining cells to measure the maximum LDH release.

-

Calculate the percentage of LDH release as an indicator of cell death.

-

-

Sytox Orange Staining:

-

Follow steps 1-4 from the MTT assay protocol.

-

Add Sytox Orange nucleic acid stain to the wells.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a fluorescence microplate reader or visualize using a fluorescence microscope.

-

Western Blotting for Protein Phosphorylation

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Pre-treat cells with this compound or Nec-1 for 1 hour.

-

Induce necroptosis with TSZ for the specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-RIPK1 (S166), RIPK1, p-MLKL, MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

-

Purify recombinant human RIPK1 kinase domain (e.g., amino acids 1-324) from a suitable expression system (e.g., baculovirus).[6]

-

Set up the kinase reaction in a buffer containing ATP and the purified RIPK1 kinase domain.

-

Add varying concentrations of this compound or Nec-1 to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time.

-

Stop the reaction and analyze the autophosphorylation of RIPK1 by Western blotting using an antibody specific for p-RIPK1 (S166).[6]

Animal Model of LPS-Induced Systemic Inflammatory Response Syndrome (SIRS)

-

Acclimate mice (e.g., C57BL/6) to the experimental conditions.

-

Administer this compound or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).

-

After a specified pre-treatment time, induce SIRS by injecting a lethal dose of lipopolysaccharide (LPS).

-

Monitor the survival rate and body temperature of the mice over a set period.

-

At the end of the experiment, collect blood and tissues for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and markers of tissue damage.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical workflow for the preclinical evaluation of this compound as a RIPK1 inhibitor.

References

- 1. journals.asm.org [journals.asm.org]

- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Structure-Activity Relationship of Succinimide Anticonvulsants: A Technical Guide

Executive Summary: The succinimide class of anticonvulsant drugs, including ethosuximide, methsuximide, and phensuximide, represents a cornerstone in the management of absence (petit mal) seizures. Their therapeutic efficacy is intrinsically linked to their chemical structure, centered around a pyrrolidine-2,5-dione core. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of succinimide derivatives, detailing their mechanism of action, the impact of specific structural modifications on anticonvulsant activity, quantitative pharmacological data, and the key experimental protocols used for their evaluation. The primary mechanism involves the selective blockade of low-voltage-activated T-type calcium channels in thalamic neurons, which are critical for the generation of the spike-and-wave discharges characteristic of absence seizures. Key SAR findings indicate that substitutions at the C-3 position of the succinimide ring are crucial for potency, with small alkyl groups favoring anti-absence activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of epilepsy treatment and anticonvulsant drug design.

Introduction to Succinimide Anticonvulsants

Succinimides are a class of drugs primarily used to treat absence seizures.[1] The class includes ethosuximide, which is considered a first-line therapy for uncomplicated absence seizures, as well as methsuximide and this compound.[2] These compounds share a common chemical scaffold, pyrrolidine-2,5-dione, and their development was a logical evolution from the oxazolidinedione class of anticonvulsants.[3] While effective for absence seizures, they are generally not used for other seizure types like generalized tonic-clonic seizures.[1]

Mechanism of Action: T-Type Calcium Channels

The anticonvulsant effect of succinimides is primarily attributed to their ability to block low-voltage-activated T-type calcium channels in thalamic neurons.[2] Absence seizures are characterized by 3-Hz spike-and-wave discharges on an EEG, which are generated by oscillatory activity within thalamocortical circuits.[1] T-type calcium channels, particularly the CaV3.1 subtype, are highly expressed in thalamic relay neurons and play a pivotal role in generating the burst firing patterns that underlie these abnormal rhythms. By inhibiting these channels, succinimides reduce the flow of calcium ions, dampen the burst firing of thalamic neurons, and disrupt the synchronization of the thalamocortical network, thereby preventing the manifestation of absence seizures.

Core Structure-Activity Relationship (SAR)

The Succinimide Scaffold